

Application Notes and Protocols for BPR1K871 Treatment of MOLM-13 Cell Line

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **BPR1K871**, a multi-kinase inhibitor, on the MOLM-13 human acute myeloid leukemia (AML) cell line. MOLM-13 cells are characterized by an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, a key driver in certain types of AML. **BPR1K871** potently targets FLT3 and Aurora kinases, making it a relevant compound for investigation in this cell line.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **BPR1K871** on the MOLM-13 cell line.

Table 1: In Vitro Activity of **BPR1K871** in MOLM-13 Cells

Parameter	Value	Reference(s)
EC50	~5 nM	[1][2][3]
IC50 (FLT3 Kinase)	19 nM	[1][2][3]
IC50 (AURKA Kinase)	22 nM	[1][2][3]
IC50 (AURKB Kinase)	13 nM	[1][2]



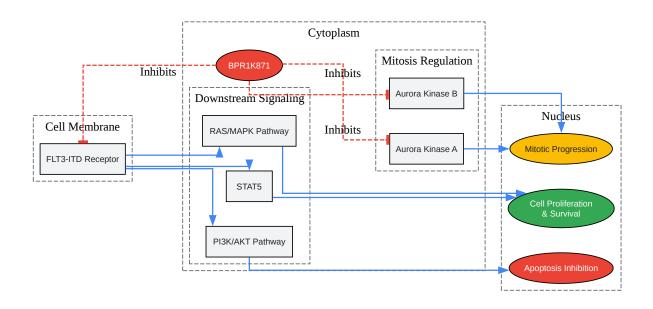
Table 2: In Vivo Dosage of BPR1K871 in MOLM-13 Xenograft Model

Dosage	Administration Route	Dosing Schedule	Reference(s)
1 mg/kg	Intravenous (iv)	Daily for 5 days, then repeated for days 8- 12	[1]
3 mg/kg	Intravenous (iv)	Daily for 5 days, then repeated for days 8- 12	[1]
10 mg/kg	Intravenous (iv)	Daily for 5 days	[1]

Signaling Pathway

BPR1K871 exerts its anti-leukemic effect by targeting key signaling pathways involved in cell proliferation and survival. In MOLM-13 cells, which harbor the FLT3-ITD mutation, the FLT3 signaling pathway is constitutively active, driving cell growth and inhibiting apoptosis. **BPR1K871** also inhibits Aurora kinases, which are crucial for cell cycle progression, particularly mitosis.





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BPR1K871 inhibits FLT3 and Aurora kinase signaling pathways.

Experimental Protocols MOLM-13 Cell Culture

This protocol outlines the standard procedure for culturing MOLM-13 cells to prepare them for experiments with **BPR1K871**.

Materials:

- MOLM-13 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)



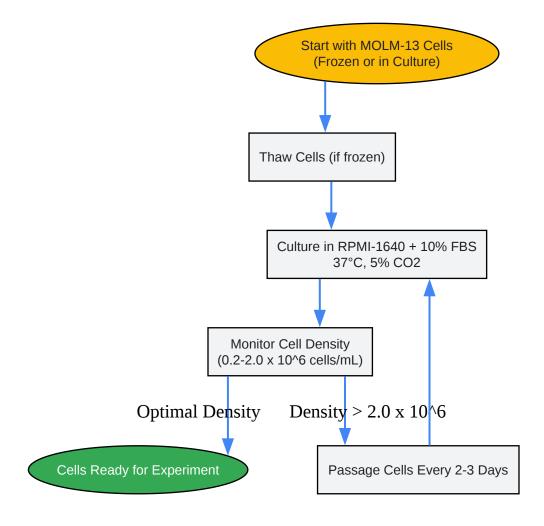
- Penicillin-Streptomycin (optional)
- CO2 incubator (37°C, 5% CO2)
- Sterile culture flasks (e.g., T-25 or T-75)
- Centrifuge
- · Hemocytometer or automated cell counter
- Trypan blue solution

Procedure:

- Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS.[4][5][6] Penicillin-Streptomycin can be added to a final concentration of 1% if desired.[5]
- · Cell Thawing (if starting from a frozen stock):
 - Rapidly thaw the cryovial in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 300 x g for 5 minutes.[5]
 - Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Routine Passaging:
 - MOLM-13 cells grow in suspension.[4][6]
 - Maintain cell density between 0.2 x 10⁶ and 2.0 x 10⁶ cells/mL.[5][6][7]
 - To passage, determine the cell density and viability using a hemocytometer and trypan blue exclusion.



- Dilute the cell suspension to a seeding density of approximately 0.2 x 10⁶ to 1.0 x 10⁶
 cells/mL in a new culture flask with fresh complete growth medium.
- Subculture every 2-3 days.[6][7]
- Incubate at 37°C in a humidified atmosphere with 5% CO2.[4][5]



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Workflow for MOLM-13 cell culture.

In Vitro BPR1K871 Treatment and Viability Assay

This protocol describes how to treat MOLM-13 cells with **BPR1K871** and assess cell viability to determine the EC50.

Materials:



- MOLM-13 cells in logarithmic growth phase
- **BPR1K871** stock solution (e.g., in DMSO)
- Complete growth medium
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
- Plate reader

Procedure:

- Cell Seeding:
 - Harvest MOLM-13 cells and perform a cell count.
 - \circ Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL in 100 μ L of complete growth medium per well.
- Compound Preparation and Treatment:
 - \circ Prepare a serial dilution of **BPR1K871** in complete growth medium. It is recommended to start with a high concentration (e.g., 1 μ M) and perform 1:10 or 1:3 dilutions to cover a range of concentrations (e.g., from 1 μ M down to picomolar concentrations).
 - Include a vehicle control (e.g., DMSO at the same concentration as the highest BPR1K871 concentration).
 - Add the diluted BPR1K871 or vehicle control to the appropriate wells.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment:

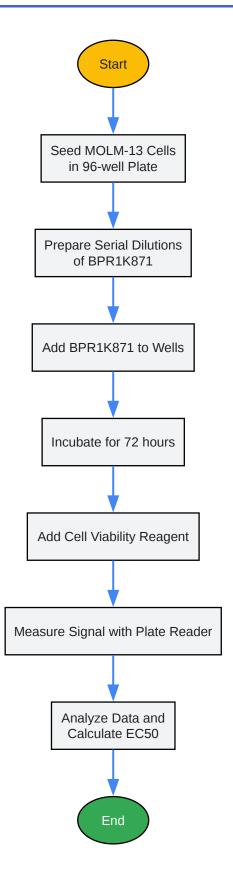
Methodological & Application





- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Data Analysis:
 - Normalize the readings to the vehicle control wells (representing 100% viability).
 - Plot the cell viability against the logarithm of the **BPR1K871** concentration.
 - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.





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Workflow for cell viability assay.



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